2-((Benzyloxy)methyl)azetidine
Overview
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines are synthesized using various methods. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
Azetidines represent a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((Benzyloxy)methyl)azetidine are as follows: Molecular Weight: 177.243, Density: 1.0±0.1 g/cm3, Boiling Point: 262.0±13.0 °C at 760 mmHg, Molecular Formula: C 11 H 15 NO .Scientific Research Applications
Synthesis and Biological Activity
2-((Benzyloxy)methyl)azetidine serves as a versatile intermediate in the synthesis of complex molecules with potential biological activities. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose demonstrates the application of 2-((Benzyloxy)methyl)azetidine derivatives in creating compounds with significant inhibitory activity against specific enzymes, such as amyloglucosidase from Aspergillus niger, showcasing its potential in medicinal chemistry (Lawande et al., 2015). This indicates the compound's relevance in designing glycosidase inhibitors for therapeutic purposes.
Synthetic Methodologies and Chemical Transformations
The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines highlights the utility of 2-((Benzyloxy)methyl)azetidine in generating structurally diverse heterocycles, which are valuable templates in medicinal chemistry (Mollet et al., 2011). These methodologies provide access to new chemical spaces for drug discovery.
Antiviral Activity
The antiviral activity of heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, against influenza A highlights the potential of azetidine derivatives in the development of new antiviral agents. The study demonstrates that modifications to the azetidine ring can lead to compounds with enhanced potency compared to established antiviral drugs, suggesting a promising area for further research in antiviral therapy (Zoidis et al., 2003).
Azetidine as a Building Block in Organic Synthesis
The exploration of azetidine's reactivity and its transformation into other valuable chemical entities underline its importance as a building block in organic synthesis. For instance, the study on the reactivity of 2-(2-mesyloxyethyl)azetidines towards nucleophiles for the preparation of various azaheterocycles opens new pathways for synthesizing compounds with potential pharmacological properties (Mollet et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)methyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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